N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17Cl2N5O and its molecular weight is 426.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and triazole, both of which are known to interact with a variety of enzymes and receptors . Therefore, it’s plausible that this compound may also interact with multiple targets, contributing to its potential biological activities.
Mode of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it binds to its targets and induces conformational changes, thereby modulating their activity .
Biochemical Pathways
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Triazole derivatives also exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it’s plausible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to bind with high affinity to multiple receptors, which may enhance their bioavailability . Triazole derivatives are also known to be present in a number of drug classes, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it exerts its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to indole and pyrrole derivatives, it can be hypothesized that this compound may interact with a variety of enzymes, proteins, and other biomolecules . Indole derivatives, for instance, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also exhibit similar binding characteristics .
Cellular Effects
Given the known cellular effects of similar compounds, it is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide remains to be determined. It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given the known metabolic pathways of similar compounds, it is plausible that this compound could interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O/c22-17-8-6-15(7-9-17)14-28-21(27-10-1-2-11-27)19(25-26-28)20(29)24-13-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJENFOEFFBJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.